![molecular formula C7H5NO2 B1296045 furo[3,2-c]pyridin-4(5H)-one CAS No. 26956-43-4](/img/structure/B1296045.png)
furo[3,2-c]pyridin-4(5H)-one
概述
描述
Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridin-4(5H)-one typically involves cyclization reactions. One common method is the tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates in the presence of excess t-butyl potassium in N,N-dimethylformamide (DMF) solution at 65°C . Another approach involves the amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, followed by acid hydrolysis to induce heterocyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial methods would likely focus on maximizing yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
Furo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Sodium ethoxide, propoxide, and isopropoxide are typical nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted furo[3,2-c]pyridines, which can have different functional groups depending on the reagents and conditions used .
科学研究应用
Synthesis of Furo[3,2-c]pyridin-4(5H)-one Derivatives
Recent studies have demonstrated efficient synthetic strategies for producing various derivatives of this compound. For instance, a study reported the synthesis of 5-alkyl-2,6-dimethyl-3-arylthis compound derivatives using triethylamine as a catalyst under mild conditions. This method yielded compounds with good to excellent yields, expanding the scope for further functionalization and application in biological assays .
Anticancer Activity
A significant area of research involves the anticancer properties of this compound derivatives. One study synthesized 21 novel furanopyridinone derivatives and evaluated their cytotoxic effects against KYSE70 and KYSE150 cancer cell lines. The most potent compound exhibited an IC50 value of 0.655 µg/mL after 24 hours, indicating strong anti-tumor activity. Molecular docking studies suggested that specific interactions between the compounds and target proteins (e.g., METAP2 and EGFR) may underlie their efficacy .
BET Inhibition
This compound derivatives have also been investigated as selective inhibitors of bromodomain and extraterminal (BET) proteins. A notable compound from this class demonstrated high selectivity for the BD2 domain of BRD4 with an IC50 value of 0.79 nM. This compound showed promising antiproliferative activity against acute myeloid leukemia cells while exhibiting minimal toxicity to normal cells, suggesting its potential as a therapeutic agent .
Proteasome Inhibition
Research has identified this compound derivatives as effective inhibitors of the proteasome. A study synthesized various C(4) and C(1) derivatives that exhibited site-specific inhibition of the constitutive proteasome's proteolytic activities. One compound was particularly effective with an IC50 value of 600 nM for the catalytic site without affecting the immunoproteasome, indicating potential therapeutic applications in diseases where proteasome inhibition is beneficial .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies on this compound derivatives have provided insights into how modifications can enhance biological activity. For example, variations in substituents on the pyridine ring significantly influenced anticancer potency and selectivity towards specific targets .
Summary Table of Biological Activities
作用机制
The mechanism of action of furo[3,2-c]pyridin-4(5H)-one varies depending on its application. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) upon light activation, which can damage bacterial cells and lead to their ablation . The molecular targets and pathways involved include the generation of singlet oxygen and hydroxyl radicals, which are highly reactive and can cause cellular damage .
相似化合物的比较
Similar Compounds
Furo[3,4-c]pyridine: Another heterocyclic compound with a similar fused ring system but different structural arrangement.
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one: A derivative with additional fused rings, leading to different chemical properties.
Uniqueness
Furo[3,2-c]pyridin-4(5H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in applications requiring specific photophysical properties, such as photodynamic therapy .
生物活性
Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
1. Synthesis and Structure
This compound can be synthesized through several methods, including cyclization reactions involving furan derivatives and pyridones. The synthesis often employs catalysts like triethylamine to achieve high yields under mild conditions . The structural characteristics of this compound, including its furan and pyridine moieties, contribute to its biological activity.
2. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. A notable study reported that compound 4c exhibited significant cytotoxicity against KYSE70 and KYSE150 cancer cell lines. Specifically, at a concentration of 20 µg/mL, it achieved a 99% inhibition of cell growth after 48 hours, with an IC50 value of 0.655 µg/mL after 24 hours .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | Concentration (µg/mL) | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h |
---|---|---|---|---|
4c | KYSE70 | 20 | 1.463 | 1.329 |
4c | KYSE150 | 20 | 0.888 | 0.655 |
3e | KYSE150 | 40 | Not specified | Not specified |
The mechanism underlying this activity involves molecular docking studies that suggest binding interactions with key proteins such as METAP2 and EGFR, where the carbonyl group in the pyridone moiety plays a crucial role in binding .
3. Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have shown promising antimicrobial activity. Research indicates that certain derivatives exhibit moderate to good efficacy against various bacteria and fungi, including Xanthomonas sp., Erwinia amylovora, and Fusarium graminearum .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Activity Level |
---|---|---|
4a | Xanthomonas sp. | Moderate |
4a | Erwinia amylovora | Good |
4a | Fusarium graminearum | Moderate |
4. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. For instance, substituents on the pyridine ring significantly alter the compound's potency against cancer cells and microbial pathogens. The presence of maleimide substituents has been shown to enhance anti-tumor activity by affecting protein interactions .
5. Case Studies and Research Findings
Several case studies have explored the potential applications of this compound in drug development:
- A study focused on optimizing this compound derivatives as selective bromodomain inhibitors demonstrated their effectiveness in inhibiting cell proliferation in MV4-11 cell lines .
- Another investigation into the synthesis of functionalized derivatives revealed their potential as therapeutic agents against various diseases due to their unique biological properties .
常见问题
Basic Research Questions
Q. What synthetic methodologies are effective for preparing furo[3,2-c]pyridin-4(5H)-one derivatives with targeted substitutions?
- Methodological Answer : Key steps include (i) cyclization of intermediates (e.g., azides or acrylates under Perkin conditions) to form the core structure , (ii) halogenation using phosphorus oxychloride to introduce reactive sites (e.g., 7-bromo derivatives) , and (iii) Suzuki-Miyaura coupling with boronic acids to add aryl/heteroaryl groups . Purification via column chromatography and characterization by / NMR are critical for confirming regioselectivity and purity.
Q. How can researchers safely handle halogenated this compound derivatives during synthesis?
- Methodological Answer : Follow protocols for toxic/hazardous intermediates: (i) use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact , (ii) segregate halogenated waste in labeled containers for proper disposal , and (iii) monitor reactions under inert atmospheres (e.g., N) to prevent unintended exothermic reactions .
Q. What in vitro models are suitable for initial antimicrobial screening of this compound analogs?
- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Compare results to standard drugs (e.g., Norfloxacin, MIC = 0.009 µmol/mL) and validate via time-kill kinetics . Note that substituents like styryl groups enhance activity against E. coli (MIC = 0.007 µmol/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize BD2 selectivity in BET inhibitors derived from this compound?
- Methodological Answer : (i) Perform X-ray crystallography to map interactions between derivatives (e.g., compound 8l ) and BRD4 BD2 residues (e.g., Asn433, Tyr390) . (ii) Use alanine-scanning mutagenesis to identify critical binding residues. (iii) Introduce substituents (e.g., sulfonamide groups) to exploit hydrophobic BD2 pockets, achieving >350-fold selectivity over BD1 .
Q. What experimental and computational approaches resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigate by (i) standardizing protocols (e.g., MV4-11 leukemia cells for antiproliferative assays ), (ii) verifying purity via HPLC (>98%), and (iii) applying molecular dynamics simulations to assess conformational stability in physiological environments .
Q. How are pharmacokinetic properties optimized for this compound-based drug candidates?
- Methodological Answer : (i) Evaluate metabolic stability using liver microsome assays (e.g., human/rat CYP450 isoforms) . (ii) Modify logP via substituents (e.g., trifluoromethyl) to enhance membrane permeability. (iii) Assess cytotoxicity in normal cell lines (e.g., lung fibroblasts) to ensure selectivity (e.g., 8l ’s IC > 1 µM in normal cells vs. 0.55 nM in MV4-11) .
Q. What strategies improve the antifungal efficacy of this compound derivatives?
- Methodological Answer : (i) Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance membrane penetration . (ii) Test hybrid compounds (e.g., furo[3,2-c]chromen-4-ones) against A. niger and P. avenae . (iii) Use checkerboard assays to identify synergies with existing antifungals (e.g., Fluconazole) .
属性
IUPAC Name |
5H-furo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNCIYHECMWXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302300 | |
Record name | furo[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26956-43-4 | |
Record name | 26956-43-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | furo[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H-furo[3,2-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。